
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and a phosphorous acid moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylpropane derivatives with hydroxypropan-2-yloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow microreactors for efficient and sustainable synthesis. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl compounds.
Scientific Research Applications
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxypropan-2-yloxy)propanoic acid
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated
- 2-(1-Hydroxypropan-2-yloxy)acetic acid
Uniqueness
What sets 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid apart from similar compounds is its unique combination of phenyl groups and phosphorous acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33774-78-6 |
|---|---|
Molecular Formula |
C30H36O9P2 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
3-(1-hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid |
InChI |
InChI=1S/C30H30O3.2H3O3P/c1-24(22-31)33-23-29(32,25-14-6-2-7-15-25)30(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28;2*1-4(2)3/h2-21,24,31-32H,22-23H2,1H3;2*1-3H |
InChI Key |
IOVFCWZOYWSNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.OP(O)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



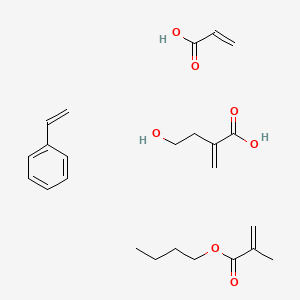
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
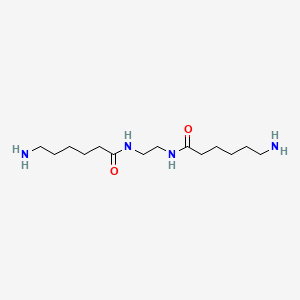
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
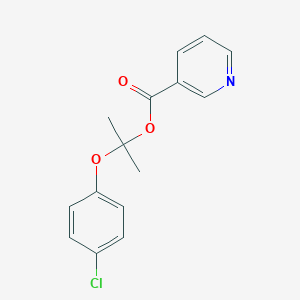
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)

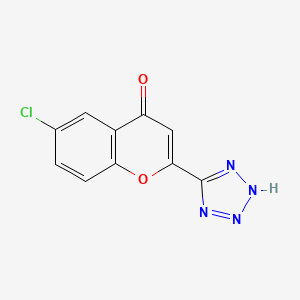

![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)

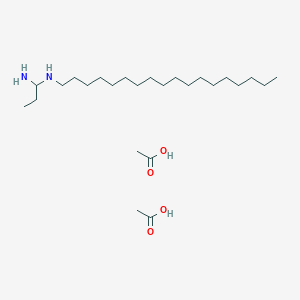
![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)
